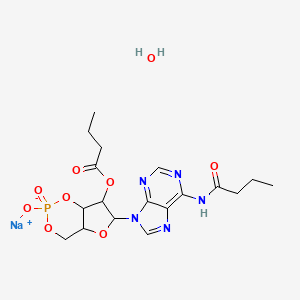
5'-O-(Dimethoxytrityl)-5,6-dihydrothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 5,6-dihydrothymidine, which is a derivative of thymidine. The DMT group is commonly used in oligonucleotide synthesis to protect the hydroxyl group from unwanted reactions during the assembly of DNA or RNA sequences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl chloride reagent. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the DMT ether linkage. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the protecting group .
Industrial Production Methods
Industrial production of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction environments to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine undergoes several types of chemical reactions, including:
Detritylation: The removal of the DMT protecting group using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.
Substitution: The hydroxyl group at the 5’-position can participate in nucleophilic substitution reactions once the DMT group is removed.
Common Reagents and Conditions
Detritylation: Common reagents include dichloroacetic acid and trichloroacetic acid.
Substitution: After detritylation, the free hydroxyl group can react with various phosphoramidites or other nucleophiles under basic conditions.
Major Products Formed
科学的研究の応用
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is widely used in scientific research, particularly in the fields of:
作用機序
The primary mechanism of action of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the stepwise assembly of oligonucleotides. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or analysis .
類似化合物との比較
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxythymidine: Similar to 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine but lacks the 5,6-dihydro modification.
5’-O-(Dimethoxytrityl)-uridine: Another nucleoside with a DMT protecting group, used in RNA synthesis.
Uniqueness
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is unique due to its 5,6-dihydro modification, which can influence its reactivity and stability compared to other DMT-protected nucleosides. This modification can be advantageous in certain synthetic applications where enhanced stability or specific reactivity is desired .
特性
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADILIXSAPFXMW-IBXIVLEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B568302.png)
![2-(1H-imidazol-1-yl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B568303.png)
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)










